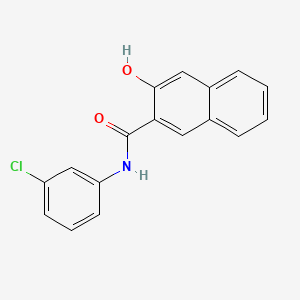

2-HYDROXY-3-NAPHTHOYL-M-CHLOROANILIDE

Description

Contextual Significance of Naphthoyl Anilide Derivatives in Chemical Science

Naphthoyl anilide derivatives, broadly categorized under the "Naphthol AS" series, hold a significant place in the history and practice of chemical science, particularly in coloration technology. First discovered in 1911, these compounds were developed as superior coupling components for producing azo dyes, replacing β-naphthol. guidechem.com The key innovation of Naphthol AS compounds is their structure, which lacks water-solubilizing groups, allowing them to bind strongly to fibers like cotton, resulting in dyes with excellent wash fastness. guidechem.com

The general class of naphthalene (B1677914) derivatives serves as vital intermediates in the chemical industry for producing dyes, surfactants, and other performance materials. biosynth.com Similarly, anilides—compounds featuring an amide linked to an aniline (B41778) fragment—are a fundamental structural motif in organic synthesis and materials science. taylorandfrancis.com The combination of these two entities in naphthoyl anilides creates molecules with an extended π-electron system and hydrogen-bonding capabilities, making them valuable building blocks for organic pigments. guidechem.comcymitquimica.com Their application is widespread in the dyeing and printing of cotton, viscose, and silk, and they are also used as intermediates for fast pigments. chemicalbook.comguidechem.com

Structural and Electronic Characteristics of 2-HYDROXY-3-NAPHTHOYL-M-CHLOROANILIDE within Naphthol-Based Compounds

The molecular architecture of this compound is central to its function. The structure is built upon a 2-hydroxy-3-naphthoic acid backbone, which provides a phenolic hydroxyl group and a carboxylic acid derivative. The anilide portion is a meta-substituted chloroaniline. The presence of the electron-withdrawing chlorine atom on the phenyl ring influences the electronic distribution across the entire molecule.

The key structural features include:

A Naphthol Moiety: This large, hydrophobic bicyclic aromatic system contributes to the molecule's affinity for nonpolar environments and fibers. guidechem.com The hydroxyl group at the 2-position behaves similarly to a phenol, capable of deprotonation in alkaline conditions to form a naphtholate anion. guidechem.com This anionic form is crucial for its application in dyeing processes.

An Amide Linkage: The -CO-NH- group provides structural rigidity and is a site for hydrogen bonding.

A Chloro-Substituted Phenyl Ring: The chlorine atom is an electron-withdrawing group. Studies on related halogenated naphthoyl derivatives, such as naphthoyl indoles, have shown that such substituents significantly affect the electronic properties and interaction capabilities of the molecule. researchgate.netnih.gov This substitution in this compound modifies its acidity, coupling reactivity with diazonium salts, and the spectral properties of the resulting pigments.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Common Name | Naphthol AS-D |

| IUPAC Name | 3-hydroxy-N-(3-chlorophenyl)naphthalene-2-carboxamide |

| CAS Number | 135-61-5 |

| Molecular Formula | C₁₇H₁₂ClNO₂ |

| Molecular Weight | 297.74 g/mol |

| Appearance | Yellowish powder |

| Melting Point | 195 - 196 °C |

| Solubility | Insoluble in water and sodium carbonate solution; soluble in sodium hydroxide (B78521) solution. chemicalbook.com |

Current Research Perspectives and Academic Relevance in Advanced Chemical Investigations

The academic relevance of this compound and its parent class, naphthoyl anilides, continues in contemporary chemical research. Investigations are not limited to their traditional use in dyes but extend to materials science and advanced analytical chemistry.

Current research perspectives include:

Advanced Synthesis and Catalysis: Modern synthetic methods are being explored to improve the production of Naphthol AS pigments. For instance, reversed-phase transfer catalysis has been successfully applied to synthesize Naphthol AS-D, offering an alternative to conventional processes. researchgate.net

Materials Characterization: Advanced analytical techniques are employed to understand the properties of materials containing these compounds. Pyrolysis–gas chromatography/mass spectrometry (Py-GC/MS) is used to identify characteristic fragmentation patterns of Naphthol AS pigments, which is crucial for the analysis of synthetic pigments in complex samples like paints. researchgate.net

Computational Chemistry: The electronic properties of anilide derivatives are being investigated through computational methods like Density Functional Theory (DFT). researchgate.net These studies provide insights into how substituents, such as the chlorine atom in this compound, modulate the molecule's electronic structure and reactivity.

Broader Applications in Organic Synthesis: While this specific molecule is primarily known as a dye intermediate, the broader class of naphthoyl derivatives is being explored in other areas of chemical science. For example, related naphthoyl structures are used as building blocks in the synthesis of complex organic molecules. nih.gov The rich chemistry of the naphthol and anilide motifs makes them versatile synthons for creating novel compounds with tailored properties.

The continued study of compounds like this compound provides fundamental knowledge applicable to the design of new colorants, functional organic materials, and specialized chemical intermediates.

Structure

3D Structure

Propriétés

Numéro CAS |

5442-40-0 |

|---|---|

Formule moléculaire |

C17H12ClNO2 |

Poids moléculaire |

297.7 g/mol |

Nom IUPAC |

N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide |

InChI |

InChI=1S/C17H12ClNO2/c18-13-6-3-7-14(10-13)19-17(21)15-8-11-4-1-2-5-12(11)9-16(15)20/h1-10,20H,(H,19,21) |

Clé InChI |

CUTAMZZNECWJOY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)Cl)O |

SMILES canonique |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)Cl)O |

Autres numéros CAS |

5442-40-0 |

Origine du produit |

United States |

Mechanistic Investigations of Chemical Transformations Involving 2 Hydroxy 3 Naphthoyl M Chloroanilide

Elucidation of Reaction Mechanisms in Anilide Formation

The formation of 2-HYDROXY-3-NAPHTHOYL-M-CHLOROANILIDE, an anilide derivative, proceeds through the condensation of 2-hydroxy-3-naphthoic acid with m-chloroaniline. This transformation is a type of acylation reaction, specifically a nucleophilic acyl substitution. The fundamental mechanism involves the nucleophilic amino group (-NH₂) of m-chloroaniline attacking the electrophilic carbonyl carbon of the 2-hydroxy-3-naphthoic acid or its activated derivative. pearson.compatsnap.com

The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable and requires high temperatures and the removal of water. To achieve higher yields and milder reaction conditions, the carboxylic acid is often activated. One common laboratory and industrial method involves converting the carboxylic acid to a more reactive acyl chloride, such as 2-hydroxy-3-naphthoyl chloride, using a reagent like phosphorus trichloride (B1173362) (PCl₃) or thionyl chloride (SOCl₂). The subsequent reaction with the aniline (B41778) is much more rapid. researchgate.netresearchgate.net

The reaction mechanism can be described in the following steps:

Activation of Carboxylic Acid (if necessary): The hydroxyl group of the carboxylic acid is converted into a better leaving group. For instance, reaction with PCl₃ forms a reactive phosphoester intermediate which is then attacked by a chloride ion to yield the acyl chloride.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of m-chloroaniline attacks the carbonyl carbon of the activated 2-hydroxy-3-naphthoic acid derivative. This forms a tetrahedral intermediate. pearson.com

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group (e.g., a chloride ion).

Deprotonation: A base, which can be another molecule of aniline, removes a proton from the nitrogen atom, resulting in the final neutral anilide product, this compound.

Research into the synthesis of related 3-hydroxy-2-naphthoic acid anilides has shown that the choice of solvent and temperature significantly impacts the reaction rate and yield. ucj.org.ua Studies using phosphorus (III) compounds as catalysts have demonstrated that increasing the reaction temperature from 111°C (in toluene) to 170°C (in pseudocumene) leads to a monotonous increase in the initial rate of product formation, following the Arrhenius equation with a calculated activation energy of 66.2 kJ/mol. ucj.org.ua However, at even higher temperatures (175-180°C), the reaction rate decreases, possibly due to the decomposition of the catalyst. ucj.org.ua

| Solvent | Boiling Point (°C) | Relative Yield/Rate | Reference |

|---|---|---|---|

| Toluene (B28343) | 111 | Base Rate | ucj.org.ua |

| ortho-Xylene | 146 | High Yield (up to 98%) | ucj.org.ua |

| ortho-Chlorotoluene | 156 | High Yield (up to 98%) | ucj.org.ua |

| Pseudocumene | 170 | Maximum Rate | ucj.org.ua |

| ortho-Dichlorobenzene | 180 | Decreased Rate | ucj.org.ua |

The interaction between aniline and 3-hydroxy-2-naphthoic acid can also lead to side products through parallel reactions, such as the formation of 3-aniline-2-naphthoic acid. ucj.org.ua

Studies of Nucleophilic Substitution Pathways on Aromatic Systems Relevant to Compound Formation

The synthesis of this compound is fundamentally governed by nucleophilic substitution principles. The key bond-forming step, the amidation, is a nucleophilic acyl substitution as detailed in the previous section. pearson.com Beyond this final step, nucleophilic substitution reactions are also crucial for the synthesis of the substituted naphthalene (B1677914) precursors.

Naphthalene, like benzene (B151609), can undergo electrophilic aromatic substitution. numberanalytics.com However, to introduce specific functionalities, particularly at positions that are not favored by electrophilic attack, nucleophilic aromatic substitution (SNAr) pathways become essential. The reactivity of the naphthalene ring system is greater than that of benzene in substitution reactions. libretexts.org For an SNAr reaction to occur on an aromatic ring, two conditions must typically be met: the ring must be substituted with a strong electron-withdrawing group, and there must be a good leaving group (like a halide) positioned ortho or para to the electron-withdrawing group.

In the context of forming substituted naphthyl compounds, a diphenylphosphinyl group has been shown to activate the naphthalene ring for nucleophilic aromatic substitution. Research has demonstrated that the methoxy (B1213986) group of 1-methoxy-2-(diphenylphosphinyl)-naphthalene can be readily replaced by various nucleophiles, including amides, in an SNAr reaction. elsevierpure.com This provides a viable pathway to attach nitrogen-containing moieties to the naphthalene core.

The formation of the anilide bond itself relies on the nucleophilicity of the aniline reactant. The nitrogen atom of the amino group in m-chloroaniline possesses a lone pair of electrons, making it an effective nucleophile. pearson.com This allows it to attack the electron-deficient carbonyl carbon of the naphthoyl group. While the chloro-substituent on the aniline ring is electron-withdrawing, which slightly reduces the nucleophilicity of the amino group compared to aniline itself, it is not deactivating enough to prevent the reaction.

In some synthetic strategies, particularly those involving metal catalysis, the aniline may be deprotonated to form a more potent nucleophile, the anilide anion. This anion is resonance-stabilized and is activated for attack at the nitrogen atom. nih.gov

Catalytic Mechanistic Pathways in Naphthoyl Chemistry

Direct amidation of carboxylic acids with amines is often inefficient, necessitating the use of catalysts to facilitate the transformation under milder conditions. In the synthesis of this compound and related compounds, several catalytic systems have been investigated.

Boron-Based Catalysis: Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), have emerged as effective catalysts for direct amidation. organic-chemistry.org The proposed mechanism involves the coordination of the boron reagent to the carboxylic acid, activating the carbonyl group towards nucleophilic attack by the amine. This method is noted for its mild conditions and low levels of racemization when used with chiral amino acids. organic-chemistry.org

Metal-Based Catalysis: Transition metal catalysts, particularly those based on palladium (Pd) and nickel (Ni), are widely used for C-N bond formation, including amidation reactions. Palladium-catalyzed amidation has been successfully applied to chloro-substituted naphthyridines, which are structurally related to naphthalenes. nih.gov These reactions typically involve a Pd(0)/Pd(II) catalytic cycle, similar to the Buchwald-Hartwig amination. The mechanism involves:

Oxidative addition of the aryl halide (or activated naphthoyl derivative) to the Pd(0) catalyst.

Coordination of the amine (or its deprotonated anilide form) to the resulting Pd(II) complex.

Reductive elimination of the amide product, regenerating the Pd(0) catalyst. nih.gov

Nickel-based nanocatalysts have also been developed for reductive amidation, providing a step-economic route to amides directly from esters and nitro compounds. nih.gov

| Catalyst Type | Example Catalyst | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Phosphorus-Based | PCl₃ | Activation of carboxylic acid via acyl phosphite (B83602) intermediate | researchgate.netucj.org.ua |

| Boron-Based | B(OCH₂CF₃)₃ | Lewis acid activation of carbonyl group | organic-chemistry.org |

| Palladium-Based | Pd(OAc)₂/Xantphos | Oxidative addition/reductive elimination cycle | nih.gov |

| Nickel-Based | Ni-L1@TiO₂ | Reductive amidation of esters with nitro compounds | nih.gov |

Examination of Degradation and Transformation Mechanisms in Chemical Systems

This compound belongs to the Naphthol AS family of azo pigments, which are known to undergo degradation through various chemical and biological pathways. Understanding these mechanisms is crucial for assessing their environmental fate and stability.

Photodegradation: Exposure to light is a primary driver of degradation for many organic pigments. nih.gov For Naphthol AS pigments, photodegradation can lead to fading and discoloration. researchgate.net Studies on related β-naphthol pigment lakes have shown that the polymer binder in a formulation can facilitate the photo-fading process. nih.govresearchgate.net The degradation of similar diazo dyes on semiconductor surfaces like titanium dioxide (TiO₂) under visible light offers mechanistic insight. The primary event is charge injection from the photo-excited dye molecule into the semiconductor's conduction band, which generates a reactive dye cation radical. acs.org This radical species then undergoes subsequent degradation. Surface-adsorbed oxygen plays a critical role by scavenging the photo-generated electrons, preventing recombination and allowing the degradation to proceed, ultimately forming colorless end products like naphthoquinone-like structures. acs.org

Thermal and Pyrolytic Degradation: Thermal stress can also induce transformation. Pyrolysis studies of Naphthol AS pigments show that degradation can occur through the cleavage of chemical bonds. researchgate.net Common fragmentation patterns include decarboxylation of the naphthol ring and the loss of substituents from the anilide portion of the molecule. researchgate.net

Biodegradation: The environmental fate of naphthol derivatives is also influenced by microbial activity. Studies on the biodegradation of 2-naphthol, a core structural component, reveal a two-stage process. nih.gov

Initially, fungi such as Aspergillus niger partially degrade the 2-naphthol, producing metabolites.

These metabolites, identified as 1,2-naphthalene-diol and 1,2-naphthoquinone, are then further degraded by bacteria like Bacillus subtilis. nih.gov

| Degradation Pathway | Parent Compound/Class | Identified Product/Intermediate | Reference |

|---|---|---|---|

| Biodegradation | 2-Naphthol | 1,2-Naphthalene-diol | nih.gov |

| Biodegradation | 2-Naphthol | 1,2-Naphthoquinone | nih.gov |

| Photodegradation | Naphthol Blue Black (Azo Dye) | Naphthoquinone-like end products | acs.org |

| Pyrolysis | Naphthol AS Pigments | Decarboxylated naphthol ring | researchgate.net |

| Pyrolysis | Naphthol AS Pigments | o-Toluidine (from specific pigment PR7) | researchgate.net |

Chemical Reactivity and Derivatization Strategies for 2 Hydroxy 3 Naphthoyl M Chloroanilide

Reactivity Profiling of the Amide Linkage and the Naphthol Moiety

The chemical character of 2-hydroxy-3-naphthoyl-m-chloroanilide is defined by two primary functional regions: the amide linkage and the naphthol moiety.

The naphthol moiety is the most reactive part of the molecule. The hydroxyl (-OH) group is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions. Due to the fusion of the benzene (B151609) rings, the most nucleophilic position on the naphthol ring is the carbon atom ortho to the hydroxyl group. This high electron density makes the naphthol ring an excellent coupling component for electrophilic species.

The amide linkage (-CONH-), conversely, is relatively stable. While amides can undergo hydrolysis to their parent carboxylic acid and amine, this typically requires harsh conditions such as strong acids or bases and elevated temperatures. The stability of this linkage is crucial for the performance of pigments derived from this molecule, ensuring their persistence and colorfastness. However, enzymatic hydrolysis is possible, as seen in related compounds like Naphthol AS-D chloroacetate, which is hydrolyzed by esterases. alfa-chemistry.combasobiotech.com This suggests that under specific biochemical conditions, the amide bond could be a target for cleavage.

Functionalization Strategies for the m-Chloroaniline Substructure

The m-chloroaniline portion of the molecule offers distinct possibilities for functionalization, primarily centered on the chlorine atom. The principal strategy for modifying this substructure is through nucleophilic aromatic substitution (SNAr). nih.govyoutube.com

In an SNAr reaction, a nucleophile replaces the chlorine atom on the aromatic ring. libretexts.org For this reaction to proceed, the aromatic ring typically needs to be "activated" by the presence of strong electron-withdrawing groups at the ortho and para positions relative to the leaving group (the chlorine atom). libretexts.org In this compound, the amide group is deactivating, making the chloroaniline ring less susceptible to nucleophilic attack. Therefore, forcing conditions, such as high temperatures, polar aprotic solvents, or the use of catalysts, are often necessary to achieve substitution. lookchem.com

Potential nucleophiles for this transformation include:

Alkoxides or phenoxides to form ether linkages.

Thiolates to generate thioethers. lookchem.com

Amines to produce diamine structures.

The success and rate of these reactions are highly dependent on the reaction conditions and the strength of the incoming nucleophile.

Exploration of Coupling Reactions with Diazonium Salts

One of the most significant reactions involving this compound is its use as a coupling component in the synthesis of azo dyes. This reaction, known as azo coupling, is a form of electrophilic aromatic substitution. globalresearchonline.net

The process occurs in two main steps:

Diazotization : A primary aromatic amine is treated with a nitrous acid source (typically sodium nitrite (B80452) in an acidic solution) at low temperatures to form a highly reactive aryldiazonium salt (Ar-N₂⁺). globalresearchonline.nettandfonline.comunb.ca

Coupling : The electrophilic diazonium salt is then introduced to a solution of the nucleophilic coupling agent, this compound. The diazonium salt attacks the electron-rich naphthol ring, leading to the formation of a stable azo compound characterized by the -N=N- linkage, which acts as a chromophore. globalresearchonline.net

The coupling reaction is highly regioselective, occurring at the activated carbon atom ortho to the hydroxyl group of the naphthol ring. The resulting azo compounds are often brightly colored and insoluble, making them valuable as pigments in various applications. The final color of the pigment can be tuned by changing the substituents on the aromatic amine used for diazotization.

| Aromatic Amine Used for Diazotization | Resulting Azo Pigment General Structure | Typical Color Range |

|---|---|---|

| Aniline (B41778) | A phenyl group attached to the azo linkage | Yellow to Orange |

| p-Toluidine | A p-tolyl group attached to the azo linkage | Reddish-Yellow |

| p-Nitroaniline | A p-nitrophenyl group attached to the azo linkage | Red to Brown |

| 2,5-Dichloroaniline | A 2,5-dichlorophenyl group attached to the azo linkage | Red |

Synthesis and Characterization of Complex Poly-Azo Structures and Conjugates

Building on the principles of azo coupling, more complex molecular architectures can be synthesized.

Poly-Azo Structures : These are molecules containing two or more azo (-N=N-) groups. They can be synthesized by using either a diamine, which can be bis-diazotized to react with two equivalents of the naphthol coupling component, or by using a coupling component that can react with multiple diazonium salts. These compounds often exhibit deeper and more intense colors compared to their mono-azo counterparts due to the extended conjugated system. nih.gov

Conjugates : this compound can be chemically linked to other molecules, such as polymers or biomolecules, to form conjugates. nih.govnih.gov For example, it can be incorporated into a polymer backbone to create colored materials with specific physical properties. nih.gov Synthesis of such conjugates may involve modifying either the naphthol or the chloroaniline ring with a reactive handle that can then be used to attach it to the target molecule.

The characterization of these complex structures relies on a suite of analytical techniques to confirm their identity, structure, and purity.

| Analytical Technique | Information Obtained |

|---|---|

| FTIR Spectroscopy | Identifies the presence of key functional groups, such as the azo (-N=N-) bond, hydroxyl (-OH), amide (C=O and N-H), and C-Cl bonds. nih.govnih.gov |

| NMR Spectroscopy (¹H and ¹³C) | Provides detailed information about the molecular structure, confirming the connectivity of atoms and the successful formation of the desired product. nih.govresearchgate.net |

| UV-Visible Spectroscopy | Analyzes the electronic absorption properties of the molecule, determining its λmax (wavelength of maximum absorbance) which corresponds to its color. researchgate.net |

| Mass Spectrometry | Determines the molecular weight of the synthesized compound, confirming its elemental composition. researchgate.net |

| Differential Scanning Calorimetry (DSC) | Investigates thermal properties, such as melting points and phase transitions. nih.gov |

Through these derivatization and characterization strategies, this compound serves as a versatile platform for creating a diverse range of functional molecules, particularly within the realm of high-performance pigments and dyes.

Advanced Spectroscopic and Structural Elucidation of 2 Hydroxy 3 Naphthoyl M Chloroanilide and Its Derivatives

Vibrational Spectroscopy (e.g., Fourier Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy is a critical tool for identifying the functional groups within a molecule by measuring the vibrations of its bonds. For 2-Hydroxy-3-naphthoyl-m-chloroanilide, Fourier Transform Infrared (FTIR) and Raman spectroscopies reveal characteristic absorption bands that confirm its structure.

The FTIR spectrum shows distinct peaks corresponding to the various functional groups present. researchgate.net A broad band observed in the 3400-3200 cm⁻¹ region is typically assigned to the O-H stretching vibration of the hydroxyl group, often overlapping with the N-H stretching vibration of the amide group. The carbonyl (C=O) stretching of the amide linkage gives rise to a strong absorption band, usually found in the range of 1660-1630 cm⁻¹. researchgate.net

The aromatic C-H stretching vibrations from both the naphthalene (B1677914) and chloroaniline rings are observed around 3100-3000 cm⁻¹. Aromatic C=C stretching vibrations appear as a series of bands between 1600 cm⁻¹ and 1450 cm⁻¹. The C-N stretching vibration of the amide group is typically found near 1400 cm⁻¹. The presence of the chlorine substituent on the aniline (B41778) ring is confirmed by a C-Cl stretching vibration, which generally appears in the 800-600 cm⁻¹ region. researchgate.net

In related Schiff bases derived from 2-hydroxy-3-methoxybenzaldehyde (B140153) and substituted anilines, IR spectral analysis has been instrumental in understanding the stabilization of tautomeric forms. researchgate.net For instance, the stretching vibration of the C=N bond is a key indicator in these systems. researchgate.net In the case of this compound, the amide I (primarily C=O stretch) and amide II (N-H bend and C-N stretch) bands are diagnostic. The analysis of similar molecules, like 2-mercaptobenzothiazole, shows how computational methods (like DFT) can aid in the precise assignment of vibrational frequencies, including those of tautomers or dimeric forms. nih.gov

Table 5.1: Characteristic Vibrational Frequencies for this compound

This table is a representation based on data from analogous compounds.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| O-H Stretching | Hydroxyl (-OH) | 3400-3200 (broad) | researchgate.net |

| N-H Stretching | Amide (-NH) | 3350-3250 | researchgate.net |

| C-H Stretching | Aromatic | 3100-3000 | researchgate.net |

| C=O Stretching (Amide I) | Carbonyl (-C=O) | 1660-1630 | researchgate.net |

| C=C Stretching | Aromatic Rings | 1600-1450 | nih.gov |

| N-H Bending (Amide II) | Amide (-NH) | 1550-1510 | researchgate.net |

| C-N Stretching | Amide (-CN) | ~1400 | researchgate.net |

| C-O Stretching | Phenolic | 1280-1200 | researchgate.net |

| C-Cl Stretching | Chloroaromatic | 800-600 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the complete atomic connectivity of a molecule in solution. core.ac.uk By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the precise structure of this compound can be confirmed. unizg.hrresearchgate.net

In the ¹H NMR spectrum, the proton of the hydroxyl group (Ar-OH) is expected to appear as a singlet at a very downfield chemical shift, typically >10 ppm, due to intramolecular hydrogen bonding with the adjacent amide carbonyl. The amide proton (Ar-NH-CO) would also be a downfield singlet, likely in the 9-11 ppm range. The aromatic protons of the naphthalene and chloroaniline rings would resonate in the 7-9 ppm region. The specific splitting patterns (doublets, triplets, multiplets) and coupling constants (J-values) within this region allow for the unambiguous assignment of each proton to its position on the aromatic rings. rsc.org Data from 3-chloroaniline (B41212) itself shows aromatic protons in a characteristic pattern. rsc.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) is the most deshielded, appearing far downfield around 170 ppm. rsc.org The carbon atoms of the aromatic rings typically resonate between 110 and 150 ppm. The carbon bearing the hydroxyl group (C-OH) and the carbons attached to the nitrogen and chlorine atoms will have distinct chemical shifts influenced by the electronegativity of these substituents. mdpi.comresearchgate.net Spectroscopic data from related Schiff bases and naphthoic acid complexes are invaluable for assigning these shifts. researchgate.netunizg.hr Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively establish the connectivity between protons and carbons. researchgate.net

Table 5.2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

This table is a representation based on data from analogous compounds.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Source |

|---|---|---|---|---|

| Hydroxyl Proton | -OH | >10 (singlet) | - | researchgate.net |

| Amide Proton | -NH | 9-11 (singlet) | - | researchgate.net |

| Aromatic Protons | Naphthalene & Aniline Rings | 7.0 - 9.0 (multiplets) | - | rsc.orgrsc.org |

| Carbonyl Carbon | -C=O | - | ~170 | rsc.org |

| Aromatic Carbons | Naphthalene & Aniline Rings | - | 110 - 150 | mdpi.com |

| Phenolic Carbon | C-OH | - | ~160 | unizg.hr |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns under ionization. For this compound (C₁₇H₁₂ClNO₂), the expected exact mass can be calculated and confirmed by high-resolution mass spectrometry (HRMS).

Under Electron Ionization (EI), the molecule would first form a molecular ion (M⁺•). The fragmentation pattern is highly diagnostic. A key fragmentation pathway would be the cleavage of the amide bond (an α-cleavage), which is one of the weakest bonds in the structure. This would lead to two primary fragment ions: the naphthoyl cation and the chloroanilino radical, or the chloroaniline cation and the naphthoyl radical.

Studies on related naphthoyl-containing compounds, such as JWH-018, show that the naphthoyl cation (m/z 171 for a hydroxylated naphthoyl group) is a very common and stable fragment. nih.govresearchgate.net Another significant fragmentation could involve the loss of the chlorine atom from the aniline ring. The analysis of related cannabimimetic indazoles also highlights the characteristic cleavage of amide bonds, resulting in acylium ions as predominant fragments. researchgate.net

Table 5.3: Expected Mass Spectrometry Fragments for this compound

This table is a representation based on expected fragmentation pathways.

| Ion | Proposed Structure / Origin | Expected m/z | Source |

|---|---|---|---|

| [M]⁺• | Molecular Ion (C₁₇H₁₂ClNO₂) | 313/315 (isotope pattern) | nih.gov |

| [M-Cl]⁺ | Loss of Chlorine | 278 | researchgate.net |

| [C₁₁H₇O₂]⁺ | Hydroxy-naphthoyl cation | 171 | nih.govresearchgate.net |

| [C₆H₅ClN]⁺• | Chloroaniline radical cation | 126/128 | nih.gov |

Electronic Absorption and Emission Spectroscopy (e.g., UV-Visible, Fluorescence) for Electronic Structure Characterization

UV-Visible and fluorescence spectroscopy probe the electronic transitions within a molecule. The extended π-conjugated system of this compound, which includes the naphthalene and chloroaniline rings, is expected to absorb strongly in the UV region.

The UV-Visible absorption spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would likely show multiple absorption bands corresponding to π → π* transitions. researchgate.net The naphthalene moiety itself has characteristic absorptions. researchgate.net The presence of the hydroxyl, carbonyl, and chloroaniline groups will modify these transitions, often causing a red-shift (bathochromic shift) to longer wavelengths. One would expect to see absorption maxima (λ_max) in the range of 250-400 nm. researchgate.net

If the compound is fluorescent, its emission spectrum can be recorded by exciting at one of its absorption maxima. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted relative to it (the Stokes shift). The fluorescence properties, including quantum yield and lifetime, are sensitive to the molecular structure and the solvent environment. researchgate.net The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen can play a significant role in the electronic properties, potentially leading to excited-state intramolecular proton transfer (ESIPT), which can give rise to a large Stokes shift.

Table 5.4: Expected Electronic Spectroscopy Data for this compound

This table is a representation based on data from analogous chromophores.

| Spectroscopy Type | Parameter | Expected Range | Notes | Source |

|---|---|---|---|---|

| UV-Visible Absorption | λ_max | 250 - 400 nm | Corresponds to π → π* transitions | researchgate.netresearchgate.net |

| Fluorescence Emission | λ_em | > 400 nm | Dependent on excitation wavelength and solvent polarity | researchgate.net |

| Stokes Shift | (λ_em - λ_abs) | Variable | Can be large if ESIPT occurs | researchgate.net |

Solid-State Structural Analysis (e.g., X-ray Diffraction) for Crystal Packing and Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. researchgate.netdoaj.org

For this compound, a key structural feature would be the planarity of the molecule. The analysis would likely confirm the existence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl oxygen, forming a stable six-membered ring. researchgate.netresearchgate.net This interaction restricts the rotation around the C-C bond connecting the carbonyl group to the naphthalene ring.

The analysis would also reveal the dihedral angle between the naphthalene ring system and the chloroaniline ring, indicating the degree of twist around the amide C-N bond. Crystal structure data for related compounds, such as Schiff bases, often show that the two aromatic rings are not coplanar. researchgate.netresearchgate.net Furthermore, X-ray diffraction elucidates the intermolecular interactions, such as hydrogen bonding (e.g., N-H···O=C) and π-π stacking, which govern how the molecules pack into a crystal lattice. nih.gov This information includes the crystal system (e.g., monoclinic, orthorhombic), space group (e.g., P2₁/c), and unit cell dimensions (a, b, c, α, β, γ). researchgate.netdoaj.org

Table 5.5: Illustrative Crystal Structure Parameters from a Related Molecule (2-hydroxy-1-tosylindolin-3-yl- 2-naphthoate)

This table provides an example of typical crystallographic data.

| Parameter | Example Value | Unit | Source |

|---|---|---|---|

| Crystal System | Monoclinic | - | researchgate.netdoaj.org |

| Space Group | P2₁/c | - | researchgate.netdoaj.org |

| a | 7.623 | Å | researchgate.netdoaj.org |

| b | 25.617 | Å | researchgate.netdoaj.org |

| c | 11.775 | Å | researchgate.netdoaj.org |

| β | 100.073 | ° | researchgate.netdoaj.org |

| Volume (V) | 2264.2 | ų | researchgate.netdoaj.org |

| Z (Molecules/unit cell) | 4 | - | researchgate.netdoaj.org |

Theoretical and Computational Chemistry Studies on 2 Hydroxy 3 Naphthoyl M Chloroanilide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. researchgate.net For a molecule like 2-HYDROXY-3-NAPHTHOYL-M-CHLOROANILIDE, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) can be employed to optimize the molecular geometry and predict various electronic properties. researchgate.net Such calculations provide a detailed picture of the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

The optimized geometry reveals key structural parameters like bond lengths, bond angles, and dihedral angles. For instance, in a structurally related Schiff base, N-(3-Chlorophenyl)-2-hydroxy-1-naphthaldimine, crystallographic studies have shown a non-planar geometry with a dihedral angle of 17.2(1)° between the naphthalene (B1677914) and 3-chlorophenyl rings. ijbiotech.com This deviation from planarity is a critical aspect of the molecule's three-dimensional structure and is expected to be a feature of this compound as well.

DFT calculations can also determine other electronic properties such as dipole moment and polarizability, which are essential for understanding the molecule's interaction with electric fields and its potential for non-linear optical applications.

Table 1: Representative Theoretical Data for a Structurally Similar Compound (N-(3-Chlorophenyl)-2-hydroxy-1-naphthaldimine)

| Parameter | Value | Reference |

| Dihedral Angle (Naphthalene-Chlorophenyl) | 17.2(1)° | ijbiotech.com |

| O—H···N Intramolecular H-bond | 2.537(2) Å | ijbiotech.com |

| C=N bond length | 1.333(2) Å | ijbiotech.com |

This table presents experimental crystallographic data for a related Schiff base, which provides a basis for what could be expected from DFT calculations on this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface using a color spectrum. Red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green represents regions of neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the chlorine atom, making these sites potential targets for electrophiles. Regions of positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl and amide groups, indicating their susceptibility to nucleophilic attack.

In a study on 4-aminothiazol-2(5H)-one derivatives, MEP analysis was used to understand the electronic characterization of the molecule. researchgate.net A similar analysis for the title compound would provide a clear visual representation of its reactive sites.

Computational Mechanistic Elucidation of Reaction Pathways

Computational chemistry can be employed to elucidate the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and the identification of the most probable reaction pathway.

The synthesis of this compound typically involves the condensation reaction between 3-hydroxy-2-naphthoic acid and m-chloroaniline. A plausible mechanism involves the activation of the carboxylic acid, for instance by conversion to an acid chloride, followed by nucleophilic attack by the amino group of m-chloroaniline.

Computational studies can model this reaction, providing detailed information about the transition state structures and the energy barriers associated with each step. This can help in optimizing reaction conditions to improve yield and reduce byproducts. For example, a computational study on the synthesis of a pyrazole (B372694) derivative provided insights into the reaction mechanism and helped in understanding the role of the catalyst.

Conformational Analysis and Intermolecular Interaction Modeling

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. For a flexible molecule like this compound, with several rotatable bonds, multiple low-energy conformations may exist.

Computational methods can systematically explore the conformational space to identify the most stable structures. This is crucial as different conformers can exhibit different biological activities. A study on N-(chlorophenyl)pyridinecarboxamides highlighted the importance of intramolecular hydrogen bonding in influencing molecular planarity and conformation. ijbiotech.com In this compound, an intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen is expected to play a significant role in stabilizing the conformation.

Furthermore, modeling of intermolecular interactions, such as hydrogen bonding and π-π stacking, is essential for understanding how the molecules pack in the solid state and how they interact with biological targets. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts.

Applications in Advanced Organic Materials and Supramolecular Systems

Integration into High-Performance Organic Pigments and Dyes as Coupling Components

2-Hydroxy-3-naphthoyl-m-chloroanilide, identified in the Colour Index as Azoic Coupling Component 18 and commonly known as Naphthol AS-D, serves as a crucial intermediate in the synthesis of high-performance azoic dyes and pigments. High-performance pigments are distinguished by their exceptional properties, including superior durability, lightfastness, and resistance to heat and chemicals, which makes them suitable for demanding applications where standard pigments would fail.

The synthesis process involves a coupling reaction. Initially, the Naphthol AS-D is dissolved in an alkaline solution to form the soluble naphtholate ion and applied to a substrate, such as cotton fibers. cutm.ac.in Subsequently, a stabilized diazonium salt (the azoic diazo component) is introduced. This leads to an electrophilic substitution reaction where the diazonium salt couples with the naphthol component directly on the fiber. cutm.ac.in This in situ formation creates a water-insoluble azo pigment that is mechanically trapped within the substrate, resulting in a dye with excellent fastness. The specific shade of the resulting pigment—ranging from red and bordeaux to scarlet—is determined by the chemical structure of the diazo component used. chimia.ch

The molecular structure of Naphthol AS-D, a derivative of 3-hydroxy-2-naphthoic acid, provides greater affinity for cellulose (B213188) compared to older coupling agents like β-naphthol, leading to more stable and vibrant colorations. cutm.ac.inchimia.ch Its primary role is in dyeing cellulosic materials like cotton yarn and fabrics, but it is also utilized in printing processes and as an intermediate for organic pigments.

Table 1: Properties of this compound (Naphthol AS-D)

| Property | Value | Source |

|---|---|---|

| C.I. Name | Azoic Coupling Component 18 | |

| C.I. Number | 37520 | |

| CAS Number | 135-63-7 | |

| Molecular Formula | C₁₇H₁₂ClNO₂ | |

| Appearance | Yellowish powder | |

| Melting Point | 195 - 196 °C | |

| Solubility | Insoluble in water and sodium carbonate solution; Soluble in naphtha. |

| Coupling Ability | Medium | |

Development of Organic Electronic and Photonic Materials

The broader class of naphthoyl and naphthalimide derivatives has garnered significant interest for its potential in organic electronics and photonics due to favorable photophysical and charge-transport properties. rsc.org These characteristics stem from the extended π-conjugated system of the naphthalene (B1677914) core, which can be readily functionalized to tune its electronic behavior. rsc.org

While specific studies detailing this compound in photoconductive composites are not prominent, related naphthalimide derivatives are extensively researched for these applications. rsc.org Naphthalimides can be incorporated into polymers to create materials that exhibit strong fluorescence and are useful in preventing the photodegradation of the polymer matrix. rsc.org The ability to introduce electron-donating or electron-withdrawing groups into the naphthalene ring system allows for precise control over the material's electronic properties, facilitating its use in charge-transport layers within electronic devices. rsc.org The planarity of the naphthyl ring is a key factor, as it facilitates the intermolecular π-π stacking necessary for efficient charge transport. rsc.org

Naphthoyl derivatives, particularly 1,8-naphthalimides, have been successfully integrated into optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs). rsc.org Their inherent electroluminescent properties, combined with excellent thermal and chemical stability, make them suitable as emitters or fluorescent dopants in these devices. rsc.orgmdpi.com By modifying the substituents on the naphthalimide core, researchers can alter the emission color, achieving wavelengths from blue to yellow-green. rsc.orgmdpi.com This tunability is critical for developing full-color displays and specialized lighting applications. Furthermore, naphthalimide-based polymers have been investigated for their use in liquid crystal templates, indicating their versatility in various electro-optical systems. rsc.org

Supramolecular Chemistry and Self-Assembly of Naphthoyl Anilides

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.govbeilstein-journals.org Naphthoyl anilides, including this compound, are ideal candidates for self-assembly due to their distinct molecular features that promote these interactions.

The structure of a naphthoyl anilide contains several key functional groups that drive the formation of ordered supramolecular architectures:

Hydrogen Bonding: The amide linkage (-CO-NH-) provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), enabling the formation of strong, directional intermolecular hydrogen bonds. mdpi.com

π–π Stacking: The extensive, electron-rich aromatic systems of the naphthalene core and the anilide ring facilitate attractive π–π stacking interactions. nih.gov

Van der Waals Forces: London dispersion forces, a type of van der Waals interaction, contribute significantly to the stabilization of closely packed molecular structures. acs.org

These combined non-covalent forces can guide the molecules to spontaneously organize into well-defined, higher-order structures such as nanofibers, sheets, or vesicles. nih.govresearchgate.net The process of self-assembly is a "bottom-up" approach to fabricating nanostructures, where the final morphology can often be controlled by tuning external conditions like solvent polarity or temperature. nih.govresearchgate.net This principle has been demonstrated in various systems, including those based on naphthalenediimide (NDI) and peptide conjugates, which form complex architectures like microflowers and fibers depending on the solvent environment. researchgate.net

Design and Development of Chemical Sensors and Molecular Switches based on Naphthoyl Derivatives

The photophysical properties of naphthoyl derivatives make them excellent platforms for the design of chemical sensors and molecular switches. mdpi.com These smart materials can signal the presence of a specific analyte or a change in their environment through a detectable change in their fluorescence or color. mdpi.com

The most common design for such sensors incorporates a fluorophore (the signaling unit) and a receptor (the binding unit) into a single molecule. mdpi.com Derivatives of 1,8-naphthalimide (B145957) are particularly popular for this purpose. mdpi.commdpi.com The sensing mechanism often relies on Photo-induced Electron Transfer (PET). In the "off" state, the fluorescence of the naphthalimide fluorophore is quenched by the receptor. Upon binding to a target analyte (e.g., a metal ion or proton), the electronic properties of the receptor are altered, inhibiting the PET process and "turning on" the fluorescence. mdpi.com

Naphthalimide-based sensors have been developed for a wide range of targets, demonstrating their versatility. By carefully designing the receptor unit, high selectivity for specific analytes can be achieved. mdpi.com These sensors have found applications in environmental monitoring, medical diagnostics, and intracellular imaging. mdpi.comnih.gov For instance, they can be designed as pH sensors that respond to the acidic environments within cellular organelles like lysosomes or as chemosensors for detecting toxic heavy metal ions such as mercury and copper. mdpi.comnih.govnih.gov

Table 2: Examples of Analytes Detected by Naphthalimide-Based Sensors

| Analyte Category | Specific Examples | Source |

|---|---|---|

| Cations | Cu²⁺, Zn²⁺, Hg²⁺, Ag⁺, Pb²⁺ | rsc.org |

| Anions | F⁻, CN⁻, AcO⁻ | rsc.org |

| Biomolecules | ATP, ADP, Amino Acids, Proteins | rsc.org |

Environmental Chemical Transformations and Sustainable Approaches in 2 Hydroxy 3 Naphthoyl M Chloroanilide Chemistry

Investigation of Aerobic and Anaerobic Degradation Pathways of Related Aromatic Amines and Anilides

The environmental persistence of 2-hydroxy-3-naphthoyl-m-chloroanilide is largely dictated by the susceptibility of its constituent parts—the chloroaniline and naphthol moieties—to microbial degradation. The amide bond linking these two structures is also a key site for potential hydrolytic cleavage. Studies on related aromatic amines and anilides provide insight into the likely degradation pathways under different environmental conditions.

Aerobic Degradation:

Under aerobic conditions, microorganisms typically initiate the breakdown of aromatic amines like aniline (B41778) and chloroanilines through oxidative processes. The primary mechanism involves the action of dioxygenase enzymes, which hydroxylate the aromatic ring, often leading to the formation of catechol or substituted catechols. nih.gov This is a critical first step, as it destabilizes the aromatic system and prepares it for ring cleavage. For instance, the aerobic degradation of aniline proceeds via oxidative deamination to form catechol, which is then funneled into either the ortho- or meta-cleavage pathway, ultimately breaking the aromatic ring and forming intermediates of central metabolism. nih.govresearchgate.net

For chlorinated anilides, such as 3-chloroaniline (B41212) (the aniline component of the title compound), a similar pathway is observed. Bacteria like Comamonas testosteroni and Delftia acidovorans are known to degrade 3-chloroaniline, often converting it to 4-chlorocatechol. sciepub.com The presence of the chlorine atom can, however, make the compound more recalcitrant compared to its non-halogenated counterpart. nih.gov The complete mineralization involves the eventual removal of the chlorine atom, a process known as dehalogenation.

Anaerobic Degradation:

In the absence of oxygen, the degradation of chloroaromatic compounds follows a different route, primarily characterized by reductive dechlorination. Under anaerobic conditions, certain bacteria can use chlorinated compounds as electron acceptors, removing chlorine atoms and replacing them with hydrogen. researchgate.net For example, the anaerobic transformation of 3,4-dichloroaniline (B118046) in pond sediment has been shown to produce 3-chloroaniline. asm.org Further degradation would then proceed on the less chlorinated aniline. A bacterial strain identified as Geobacter sp. KT5 has demonstrated the ability to utilize a range of chloroanilines as its carbon and energy source under anaerobic conditions, sequentially removing chlorine atoms before ring cleavage. researchgate.net

The following table summarizes the key degradation intermediates and microbial players for compounds structurally related to this compound.

Interactive Data Table: Degradation of Related Aromatic Amines

| Compound | Condition | Key Microbial Genera | Primary Intermediates | References |

| Aniline | Aerobic | Pseudomonas, Delftia, Comamonas | Catechol, cis,cis-Muconic acid | nih.gov, researchgate.net |

| 3-Chloroaniline | Aerobic | Comamonas, Delftia, Brevundimonas | 4-Chlorocatechol | frontiersin.org, sciepub.com |

| 3,4-Dichloroaniline | Aerobic | Acinetobacter | 4-Chloroaniline, Catechol | frontiersin.org |

| Chloroanilines | Anaerobic | Geobacter | Dechlorinated anilines, Benzoate | researchgate.net |

| 3,4-Dichloroaniline | Anaerobic | Sediment Microorganisms | 3-Chloroaniline | asm.org |

Chemical Principles of Bioremediation and Biotransformation

Bioremediation leverages the metabolic capabilities of microorganisms to eliminate or neutralize environmental pollutants. nih.gov The biotransformation of a complex molecule like this compound would involve a series of enzymatic reactions designed to increase its polarity and facilitate its breakdown.

The fundamental chemical principles of its biotransformation can be categorized into two phases:

Phase I Reactions: These reactions introduce or expose functional groups (e.g., -OH, -NH2, -COOH). For this compound, the most probable initial step is the hydrolytic cleavage of the amide bond by amidase or carboxylesterase enzymes. nih.gov This would break the molecule into its two primary components: 3-hydroxy-2-naphthoic acid and 3-chloroaniline. This is a critical step, as these smaller, more soluble molecules are generally more amenable to further microbial attack than the parent pigment. Following hydrolysis, oxidation reactions catalyzed by monooxygenases or dioxygenases would hydroxylate the aromatic rings, as described in the degradation pathways above. nih.govhu-berlin.de

Phase II Reactions: These are conjugation reactions where the transformed products from Phase I are coupled with endogenous molecules (like sugars or amino acids) to further increase their water solubility and facilitate excretion from the cell, effectively detoxifying the environment. nih.gov

The efficiency of bioremediation depends on the presence of microorganisms with the necessary enzymatic machinery. Several bacterial species have been identified for their ability to degrade anilines and related compounds in industrial wastewater. nih.govresearchgate.net For example, Burkholderia sp. has shown robust degradation of aniline-based compounds, and moving bed biofilm reactors (MBBR) have been successfully used for the large-scale treatment of wastewater containing aniline. nih.govresearchgate.net The immobilization of specialized bacterial strains on carriers like biochar can enhance their resilience and efficiency, particularly under the harsh conditions often found in industrial effluents. nih.gov

Life Cycle Assessment and Green Chemistry Metrics for Naphthoyl Anilide Production and Use

Evaluating the environmental footprint and sustainability of chemical production requires a quantitative approach, utilizing tools like Life Cycle Assessment (LCA) and green chemistry metrics.

Life Cycle Assessment (LCA):

An LCA provides a "cradle-to-gate" or "cradle-to-grave" analysis of the environmental impacts of a product. For a Naphthol AS pigment like this compound, an LCA would quantify inputs and outputs at every stage of its life. researchgate.net

Inputs: Raw materials (e.g., naphthalene (B1677914) derivatives, 3-chloroaniline, diazotizing agents like sodium nitrite (B80452), acids, bases, and solvents), energy for heating and mixing during synthesis, and water for processing and washing. ifc.org

Outputs: The final pigment product, atmospheric emissions (e.g., CO2 from energy consumption, volatile organic compounds from solvents), wastewater containing residual reactants and by-products, and solid waste. ifc.orgmdpi.com

Green Chemistry Metrics:

Green chemistry metrics offer a way to assess the efficiency and environmental friendliness of a specific chemical reaction or an entire process. researchgate.netnih.gov For the synthesis of this compound, which typically involves the coupling of a naphthol component with a diazonium salt derived from an aniline, several key metrics are relevant.

Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com Reactions with high atom economy, like additions, are preferred over substitutions or eliminations that generate stoichiometric by-products. The synthesis of azo pigments often involves coupling reactions that can have a relatively high atom economy, but the diazotization step itself generates by-products.

Process Mass Intensity (PMI): PMI is a comprehensive metric defined as the total mass of input (raw materials, solvents, process water, reagents) used to produce a certain mass of the final product. acsgcipr.orgacsgcipr.orgacs.org The pharmaceutical and fine chemical industries, which often produce complex molecules like pigments, typically have high PMI values, largely due to the extensive use of solvents for reactions and purifications. A lower PMI indicates a more efficient and less wasteful process.

The table below illustrates some key green chemistry metrics.

Interactive Data Table: Key Green Chemistry Metrics

| Metric | Formula | Goal | Significance for Naphthoyl Anilide Production | References |

| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100% | Maximize | Measures the intrinsic efficiency of the chemical transformation, highlighting waste from by-products. | jocpr.com, buecher.de, rsc.org |

| Reaction Mass Efficiency (RME) | (Mass of Product / Σ Mass of Reactants) x 100% | Maximize | Provides a more practical measure of efficiency by incorporating chemical yield and stoichiometry. | researchgate.net, researchgate.net |

| E-Factor | Total Waste (kg) / Product (kg) | Minimize | Directly quantifies the amount of waste generated per unit of product, emphasizing waste prevention. | researchgate.net |

| Process Mass Intensity (PMI) | Total Mass Input (kg) / Product (kg) | Minimize | A holistic metric that includes all materials (reactants, solvents, water, etc.), providing a clear picture of the overall process efficiency. | acsgcipr.org, acsgcipr.org, acs.org |

By applying these principles and metrics, chemists and chemical engineers can design more sustainable synthetic routes for compounds like this compound, focusing on reducing waste, minimizing energy consumption, and choosing less hazardous materials.

Emerging Research Frontiers and Future Directions

Exploration of Novel Synthetic Methodologies with Enhanced Atom Economy and Selectivity

The pursuit of greener and more efficient chemical manufacturing has led to research into novel synthetic routes for Naphthol AS derivatives. A primary goal is to enhance atom economy, a principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. researchgate.net Traditional methods for creating similar compounds can be improved by employing new catalytic systems and reaction conditions that minimize waste and improve resource efficiency. researchgate.net

Future methodologies are likely to include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, as demonstrated in the synthesis of other heterocyclic compounds like 4-hydroxy-2-quinolone analogues. nih.gov The use of non-toxic, recyclable catalysts such as bismuth chloride (BiCl3) in these reactions aligns with green chemistry principles. nih.gov

One-Pot, Multi-Component Reactions: Designing syntheses where multiple chemical bonds are formed in a single sequence without isolating intermediates can dramatically increase efficiency. researchgate.net Such one-pot procedures, often performed under solvent-free conditions, offer advantages like high yields, short reaction times, and simplified purification. researchgate.netikm.org.my

Catalytic Advancements: The development of novel catalysts is crucial. For instance, basic ionic liquids have been used as recyclable catalysts for the efficient, solvent-free synthesis of complex heterocyclic structures. researchgate.net This approach avoids the use of hazardous solvents and allows the catalyst to be reused multiple times without a significant loss of activity. researchgate.net

Table 1: Comparison of Synthetic Methodologies

| Methodology | Key Advantages | Relevant Findings |

|---|---|---|

| Conventional Synthesis | Well-established procedures | Often involves harsh conditions and lower atom economy. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields. nih.gov | Use of benign and recyclable catalysts like BiCl3. nih.gov |

| One-Pot Reactions | Increased efficiency, reduced waste, operational simplicity. ikm.org.my | Can be conducted under solvent-free conditions with recyclable catalysts. researchgate.net |

Rational Design of Functional Derivatives with Tailored Electronic and Structural Properties

The core structure of 2-HYDROXY-3-NAPHTHOYL-M-CHLOROANILIDE provides a versatile scaffold for rational drug design and the creation of new functional materials. By making precise structural modifications, researchers can tailor the molecule's electronic, physical, and biological properties. nih.gov Understanding these structure-property relationships is fundamental to optimizing compounds for specific applications. nih.gov

Key areas of exploration include:

Targeted Substitutions: The introduction of different functional groups onto the naphthol ring or the chloroanilide moiety can significantly alter the compound's characteristics. For example, in related systems, substituting an n-propyl group with various alkylphenyl groups was shown to increase affinity for specific biological targets. nih.gov

Bioisosteric Replacement: Replacing certain atoms or groups with others that have similar physical or chemical properties can lead to improved characteristics. This strategy has been successfully used to enhance the physicochemical and pharmacokinetic properties of drug candidates. nih.gov

Synthesis of Analogues: Creating a series of related derivatives allows for systematic study of how structural changes impact function. Research on naphthoquinone-naphthol derivatives, for instance, led to the identification of a compound with significantly improved antiproliferative activity against several cancer cell lines. nih.gov The synthesis of 2-hydroxy-3-phenylquinoline derivatives highlights methods for creating new molecular frameworks with therapeutic potential. ikm.org.my

Development of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the synthesis of this compound and its derivatives, advanced analytical techniques are being developed for real-time monitoring. Process Analytical Technology (PAT) allows for a deeper understanding of reaction kinetics and impurity formation, leading to improved process control and consistency. nih.gov

Future monitoring techniques could involve:

In-situ Spectroscopy: Techniques such as UV/Vis and Infrared (IR) spectroscopy can be integrated directly into the reaction vessel or flow path. nih.gov This allows for continuous data collection on the concentration of reactants, intermediates, and products without the need for manual sampling. nih.gov

Advanced Data Analysis: The large datasets generated by real-time monitoring can be processed using advanced models, including deep learning and partial least squares regression, to accurately quantify multiple components simultaneously. nih.gov This provides a detailed window into the reaction, enabling precise control over process parameters like temperature and reagent concentration. nih.gov

Application in Multistep Synthesis: For complex synthetic routes, multiple orthogonal PAT tools (e.g., NMR, UV/Vis, IR) can be employed at different stages to provide comprehensive monitoring of the entire process. nih.gov

Table 2: Advanced Spectroscopic Probes for Process Monitoring

| Technique | Application | Advantages |

|---|---|---|

| UV/Vis Spectrometry | Monitoring conversion at specific reaction steps. nih.gov | Non-invasive; can be used with custom flow cells for high-pressure/high-pH media. nih.gov |

| Infrared (IR) Spectroscopy | Monitoring specific functional group transformations. nih.gov | Provides structural information in real-time. |

| Nuclear Magnetic Resonance (NMR) | Analyzing regioselectivity and reaction progress. nih.gov | Provides detailed structural and quantitative information. |

Computational Predictive Modeling for Material Design and Property Optimization

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the properties of molecules like this compound before they are synthesized. researchgate.netnih.gov These predictive models accelerate the design of new materials by allowing researchers to screen vast numbers of potential structures and identify candidates with desired characteristics. nih.govresearchgate.net

Key computational approaches include:

DFT Calculations: This method is used to determine optimized molecular geometries, electronic structures, and vibrational frequencies. researchgate.netresearchgate.net It can predict key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the molecule's reactivity and electronic properties. nih.gov The energy gap between HOMO and LUMO can indicate the molecule's stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution on a molecule, predicting sites for electrophilic and nucleophilic attack and thus its intermolecular interaction behavior. researchgate.netnih.gov

Machine Learning (ML) Models: For classes of compounds like azo dyes, ML models can be trained on existing experimental data to predict properties such as maximum absorption wavelength (λmax) and the thermal half-life of photoisomers. nih.govresearchgate.net These models, based on structural features, provide a basis for rapid virtual screening and rational design of new compounds. nih.govresearchgate.net

Integration into Hybrid Organic-Inorganic Architectures for Multifunctional Applications

A promising future direction for this compound is its use as an organic linker in the construction of hybrid organic-inorganic materials, such as Metal-Organic Frameworks (MOFs). mdpi.comnih.gov MOFs are highly porous, crystalline materials with tunable structures and vast internal surface areas, making them suitable for a wide range of applications. rsc.org

Potential applications of such hybrid materials include:

Catalysis: The incorporation of functional organic molecules into MOFs can create solid-state catalysts. Lanthanide-based MOFs, for example, have shown catalytic activity in the acylation of 2-naphthol. nih.gov The robust nature of MOFs allows for easy separation and recycling of the catalyst. nih.gov

Sensing: The photoluminescent properties of organic linkers can be harnessed to create MOF-based sensors for detecting various analytes, including metal ions and small organic molecules. researchgate.net

Biomedical Applications: MOFs are being explored as nanocarriers for drug delivery and for immobilizing biomolecules. nih.govrsc.org The integration of biocompatible organic linkers is a key step in developing MOFs for use in biosensing and other biomedical technologies. nih.gov The presence of polar groups like -OH on the organic linker can enhance the hydrophilicity and water stability of the MOF, which is crucial for biological applications. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Naphthol AS-D |

| 4-hydroxy-2-quinolone |

| Bismuth chloride |

| 2-hydroxy-3-phenylquinoline |

| 2-naphthol |

Q & A

Basic Research Questions

Q. What are the methodological steps for synthesizing 2-Hydroxy-3-naphthoyl-m-chloroanilide, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves coupling 2-hydroxy-3-naphthoic acid with m-chloroaniline derivatives. A general procedure includes:

Oxyanion formation : React 2-naphthol analogs with a base (e.g., K₂CO₃) in DMF to generate the oxyanion intermediate .

Nucleophilic substitution : Add an acyl chloride or activated ester of m-chloroaniline to the oxyanion under controlled conditions.

Purification : Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

- Optimization : Key parameters include:

- Temperature : Room temperature for oxyanion stability .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Molar ratios : Excess acyl chloride (1.2–1.5 eq) improves yield.

- Monitoring : Use TLC with n-hexane:ethyl acetate (9:1) to track progress .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Answer : Employ a multi-technique approach:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm aromatic proton environments and carbonyl resonance.

- FT-IR : Verify hydroxyl (3200–3500 cm⁻¹) and amide (1650–1700 cm⁻¹) peaks.

- Chromatography :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment.

- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion peaks.

- Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% theoretical values.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or bioactivity results for this compound?

- Answer : Contradictions often arise from impurities, solvent effects, or assay variability. Mitigation strategies include:

- Replicate Experiments : Conduct triplicate runs under identical conditions to isolate anomalies.

- Alternative Assays : Cross-validate bioactivity using orthogonal methods (e.g., enzymatic vs. cell-based assays).

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Statistical Analysis : Apply ANOVA or regression models to identify outliers .

Q. What experimental designs are recommended for studying the hydrolytic stability of this compound under physiological conditions?

- Answer :

- Stress Testing : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours .

- Kinetic Analysis : Collect aliquots at intervals (0, 6, 12, 24 hrs) and analyze via HPLC to quantify degradation products.

- Structural Elucidation : Isolate degradation byproducts using preparative TLC and characterize via LC-MS/MS.

- Table : Example degradation conditions:

| pH | Temperature | Time (hrs) | Stability (%) |

|---|---|---|---|

| 1.2 | 37°C | 24 | 85 |

| 7.4 | 37°C | 24 | 92 |

Q. How can researchers investigate the mechanistic role of the m-chloro substituent in modulating biological activity compared to analogs?

- Answer :

Synthetic Analogs : Prepare derivatives with substituents (e.g., -F, -NO₂, -CH₃) at the meta position.

Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to compare binding affinities with target proteins.

SAR Analysis : Correlate electronic (Hammett σ) and steric parameters with IC₅₀ values.

Thermodynamic Profiling : Measure ΔG of binding via isothermal titration calorimetry (ITC).

- Key Insight : The electron-withdrawing -Cl group may enhance hydrogen-bond acceptor capacity, improving target engagement .

Methodological Guidance for Data Contradiction Analysis

Q. What frameworks can researchers use to reconcile conflicting results in studies involving this compound?

- Answer : Apply dialectical analysis principles:

- Identify Principal Contradictions : Determine if discrepancies stem from methodological (e.g., assay sensitivity) vs. intrinsic factors (e.g., compound polymorphism) .

- Iterative Reassessment : Re-examine hypotheses through cyclic data collection and analysis (e.g., triangulating HPLC, NMR, and bioactivity data) .

- Contextual Factors : Assess environmental variables (e.g., humidity during synthesis) that may introduce variability .

Comparative and Long-Term Studies

Q. What strategies are effective for comparative studies of this compound against its non-chlorinated analogs?

- Answer :

- Synthetic Controls : Synthesize des-chloro and ortho/para-chloro variants.

- Biological Screening : Test all analogs in parallel using standardized assays (e.g., kinase inhibition).

- Crystallography : Resolve X-ray structures to compare binding modes.

- Table : Example bioactivity comparison:

| Analog | IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|

| m-Cl | 12.3 | 45 |

| des-Cl | 58.9 | 120 |

| p-Cl | 29.4 | 32 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.